molecular formula C10H10ClN3 B1426361 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1247531-63-0

4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No. B1426361
M. Wt: 207.66 g/mol
InChI Key: XTLGCTCTMBSSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole, also known as CMT, is an organic compound that has been used in a variety of scientific research applications. CMT is a synthetic triazole derivative that has a wide range of biochemical and physiological effects. It is a versatile compound that can be used for a variety of purposes, including drug discovery, drug development, and laboratory experiments.

Scientific Research Applications

Synthesis and Applications in Material Science

  • Energetic Salts Synthesis : Triazolyl-functionalized monocationic energetic salts have been synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts show good thermal stability and relatively high density, suggesting their potential application in energetic materials (Ruihu Wang et al., 2007).

Chemical Behavior and Structural Analysis

  • Intermolecular Interactions : A study on biologically active 1,2,4-triazole derivatives has detailed the presence of various intermolecular interactions, including C–H⋯π and lp⋯π interactions. This analysis contributes to understanding the chemical behavior and structure of triazole derivatives (R. Shukla et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Performance : A structurally well-defined 1,2,3-triazole derivative has been studied for its corrosion inhibition performance on mild steel in hydrochloric acid. This research highlights the compound's effectiveness in protecting against corrosion, which is critical for industrial applications (Meryem Hrimla et al., 2021).

Fluorescent Behavior and Synthesis

  • Fluorescent Properties : The synthesis and fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been explored, indicating that these compounds exhibit fluorescent behavior. Such properties could be useful in developing fluorescent materials and biochemical markers (V. Kamalraj et al., 2008).

properties

IUPAC Name

4-(chloromethyl)-1-(4-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-2-4-10(5-3-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLGCTCTMBSSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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